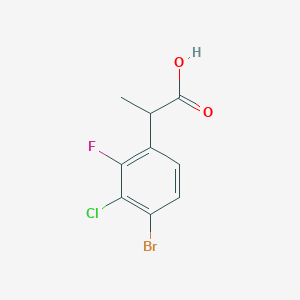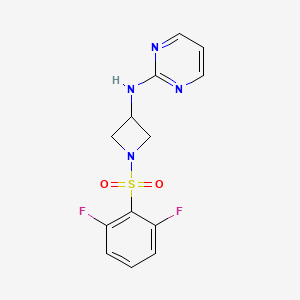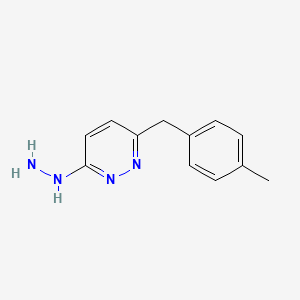![molecular formula C42H34O20 B2723037 (2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 1419478-52-6](/img/no-structure.png)
(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid is a useful research compound. Its molecular formula is C42H34O20 and its molecular weight is 858.714. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Layer Structure and Poly(phenylene-terephthalamide)s Research on tetrakis(alkylthio)terephthalic acids, such as the compound , has led to the development of poly(phenylene-terephthalamide)s. These polymers form unique layer structures with hydrogen-bonded sheets and paraffin domains, showing potential in materials science for their stability and solubility characteristics (Kricheldorf & Domschke, 1994).
Catalytic Enantioselective Amination The compound serves as a catalyst in the enantioselective amination of silyl enol ethers, leading to high yields and enantioselectivities. This process demonstrates its potential in asymmetric synthesis, crucial for pharmaceutical applications (Anada et al., 2007).
Columnar Tetraphenylethenes Synthesis In synthesizing various tetraphenylethenes with lipophilic side chains, the tetrakis compound plays a role in creating materials with mesomorphic properties. These compounds, displaying hexagonal columnar mesophases, are significant for advanced material applications (Schultz et al., 2001).
Electrochemical Properties in Tetrasubstituted Tetraphenylethenes The compound is involved in studies of electrochemical properties of tetrasubstituted tetraphenylethenes, which are important for understanding electron transfer processes in organic electronics (Schreivogel et al., 2006).
Cytotoxic Tetramic Acid Derivative Production Tetrakis compounds are used in producing cytotoxic tetramic acid derivatives with potential antibacterial, antiviral, and antioxidant activities. This is crucial in the search for new therapeutic agents (Wakimoto et al., 2011).
Stereocontrol in Organic Synthesis In organic synthesis, the tetrakis compound aids in stereocontrol, particularly in the synthesis of complex molecules like tetrahydrolipstatin. This aspect is vital for the precise construction of molecules in synthetic chemistry (Fleming & Lawrence, 1998).
Aggregation Properties in Porphyrins This compound contributes to understanding the aggregation properties of hyperporphyrins. Such knowledge is essential in photodynamic therapy and other medical applications where porphyrins are used (De Luca et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of four molecules of (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid with a molecule of 2,3,4,5-tetrahydroxyhexanedioic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.", "Starting Materials": [ "(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid", "2,3,4,5-tetrahydroxyhexanedioic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Step 1: Dissolve 4 equivalents of (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid and 1 equivalent of 2,3,4,5-tetrahydroxyhexanedioic acid in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Purify the resulting product through column chromatography using a suitable solvent system to obtain the final compound." ] } | |
CAS番号 |
1419478-52-6 |
分子式 |
C42H34O20 |
分子量 |
858.714 |
IUPAC名 |
(2R,3S,4S,5S)-2,3,4,5-tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)39(59,37(55)56)41(61,35(53)15-7-23-3-11-27(45)31(49)19-23)42(62,36(54)16-8-24-4-12-28(46)32(50)20-24)40(60,38(57)58)34(52)14-6-22-2-10-26(44)30(48)18-22/h1-20,43-50,59-62H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t39-,40+,41-,42-/m1/s1 |
InChIキー |
WINRWNWFZZGKBN-KFLUQYNTSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)C(C(=O)O)(C(C(=O)C=CC2=CC(=C(C=C2)O)O)(C(C(=O)C=CC3=CC(=C(C=C3)O)O)(C(C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2722955.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2722957.png)
![N-(2,5-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2722959.png)
![N-(6-methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722960.png)


![Methyl 2'-amino-6'-ethyl-1-(4-fluorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2722967.png)

![1-{2-(2-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}azepane](/img/structure/B2722969.png)
![N-(2-chlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2722971.png)
![N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2722973.png)
